molecular formula C16H17NO5S B4581656 {2-Methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy}acetic acid

{2-Methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy}acetic acid

Cat. No.: B4581656
M. Wt: 335.4 g/mol
InChI Key: LIQZJEDHYQHDJP-UHFFFAOYSA-N
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Description

{2-Methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy}acetic acid is a synthetic organic compound with the molecular formula C16H17NO5S It is known for its unique chemical structure, which includes a phenoxy acetic acid moiety substituted with a methyl group and a sulfamoyl group attached to a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Acetic Acid Core: This step involves the reaction of phenol with chloroacetic acid under basic conditions to form phenoxy acetic acid.

    Introduction of the Methyl Group: The phenoxy acetic acid is then subjected to Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the methyl group at the 2-position.

    Sulfamoylation: The final step involves the introduction of the sulfamoyl group. This can be achieved by reacting the methylphenyl derivative with sulfamoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

{2-Methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfamoyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy acetic acid moiety, using reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfonic acids, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenoxy acetic acid derivatives.

Scientific Research Applications

{2-Methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and certain types of cancer.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of {2-Methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects. The phenoxy acetic acid moiety may also play a role in the compound’s activity by facilitating its binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    {2-Methyl-4-sulfamoyl-phenoxy}acetic acid: Similar structure but lacks the methylphenyl group.

    {4-Methylphenylsulfamoyl}acetic acid: Similar structure but lacks the phenoxy group.

    {2-Methyl-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetic acid: Similar structure but with a chlorine substituent instead of a methyl group.

Uniqueness

{2-Methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy}acetic acid is unique due to the presence of both the methylphenyl and sulfamoyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-11-3-5-13(6-4-11)17-23(20,21)14-7-8-15(12(2)9-14)22-10-16(18)19/h3-9,17H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQZJEDHYQHDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{2-Methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy}acetic acid
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